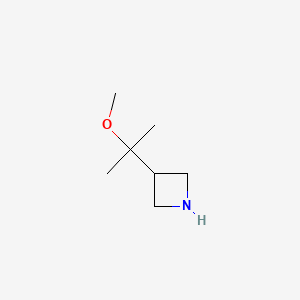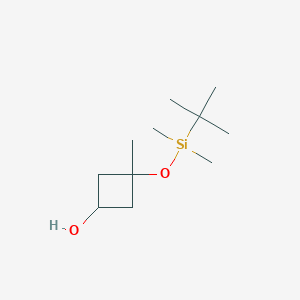
Benzyl 2-cyclopentyl-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate is an organic compound that features a benzyl group attached to a cyclopentyl ring with a hydroxyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate typically involves the esterification of ®-2-Cyclopentyl-2-hydroxyacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl halides with nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzyl ®-2-cyclopentyl-2-oxoacetate.
Reduction: Formation of benzyl ®-2-cyclopentyl-2-hydroxyethanol.
Substitution: Formation of benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may also interact with hydrophobic pockets within proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the cyclopentyl ring.
Cyclopentyl acetate: Contains the cyclopentyl ring but lacks the benzyl group.
Benzyl alcohol: Contains the benzyl group but lacks the ester and cyclopentyl ring.
Uniqueness
Benzyl ®-2-Cyclopentyl-2-hydroxyacetate is unique due to the combination of a benzyl group, a cyclopentyl ring, and a hydroxyl ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl 2-cyclopentyl-2-hydroxyacetate |
InChI |
InChI=1S/C14H18O3/c15-13(12-8-4-5-9-12)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10H2 |
Clé InChI |
SHFDGTCGWUQUFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)





![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)



